Bis(4-hydroxyphenoxy)(oxo)phosphanium
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Overview
Description
Bis(4-hydroxyphenoxy)(oxo)phosphanium is an organophosphorus compound with the molecular formula C12H10O5P . This compound is characterized by the presence of two 4-hydroxyphenoxy groups attached to a central phosphorus atom, which is also bonded to an oxo group. The compound’s unique structure imparts it with distinct chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
The synthesis of Bis(4-hydroxyphenoxy)(oxo)phosphanium typically involves the reaction of 4-hydroxyphenol with phosphorus oxychloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as pyridine. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product through hydrolysis and purification steps.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems for precise reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Bis(4-hydroxyphenoxy)(oxo)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s reactivity and properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted phosphine oxides and hydroxyl derivatives .
Scientific Research Applications
Bis(4-hydroxyphenoxy)(oxo)phosphanium has several scientific research applications:
Mechanism of Action
The mechanism by which Bis(4-hydroxyphenoxy)(oxo)phosphanium exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to hydroxyapatite in bone tissue, inhibiting osteoclast-mediated bone resorption . This action is similar to that of bisphosphonates, which are well-known for their use in treating osteoporosis and other bone-related conditions . The compound’s ability to form stable complexes with metal ions also underlies its use in catalysis and material science .
Comparison with Similar Compounds
Bis(4-hydroxyphenoxy)(oxo)phosphanium can be compared to other organophosphorus compounds, such as:
Bisphosphonates: These compounds also contain phosphorus and are used in medicine for their bone-targeting properties.
Phosphine oxides: Similar in structure but with different substituents, these compounds are used in various chemical reactions and industrial applications.
Phosphonium salts: These ionic compounds have applications in catalysis and material science due to their unique chemical properties.
The uniqueness of this compound lies in its dual phenoxy groups and oxo-phosphorus core, which confer specific reactivity and binding characteristics that are exploited in its various applications .
Properties
CAS No. |
257613-21-1 |
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Molecular Formula |
C12H10O5P+ |
Molecular Weight |
265.18 g/mol |
IUPAC Name |
bis(4-hydroxyphenoxy)-oxophosphanium |
InChI |
InChI=1S/C12H9O5P/c13-9-1-5-11(6-2-9)16-18(15)17-12-7-3-10(14)4-8-12/h1-8H,(H-,13,14)/p+1 |
InChI Key |
YNMHFEPQQXDMEG-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC(=CC=C1O)O[P+](=O)OC2=CC=C(C=C2)O |
Origin of Product |
United States |
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